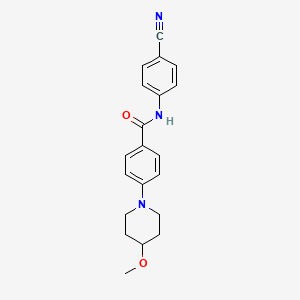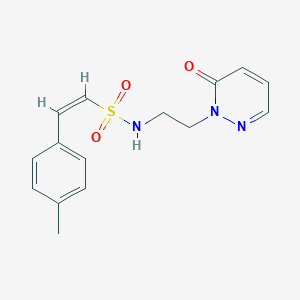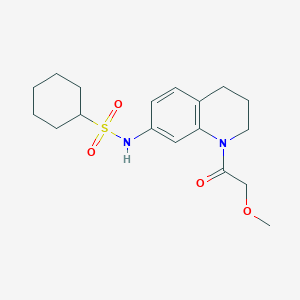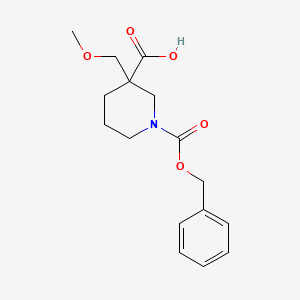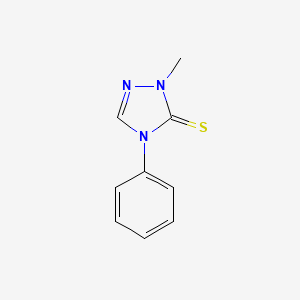
2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides . Enzymatic methods involve the use of enzymes to catalyze the formation of the triazole ring .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles, including “2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione”, is characterized by a five-membered ring containing two carbon and three nitrogen atoms . This structure allows triazoles to readily bind with various enzymes and receptors in biological systems .Chemical Reactions Analysis
Triazole derivatives have been found to exhibit a wide range of chemical reactions . For example, substitution with an alkyl group at the 5-position of the triazole nucleus can significantly increase the activity of the compound . Furthermore, introducing electron-donating groups can contribute to good inhibitory activity against certain enzymes .Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives, including 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione, have shown promising antimicrobial effects. Researchers have investigated their potential as antibacterial, antifungal, and antiviral agents . These compounds could play a crucial role in combating infectious diseases.
Antioxidant Properties
Studies have explored the antioxidant activity of imidazole-containing compounds. 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has been evaluated for its scavenging potential against free radicals. Its antioxidant properties make it relevant for health-related applications .
Organic Electronics
Fullerene-based self-assembled monolayers, including imidazole derivatives, find applications in organic electronic devices. These compounds contribute to the development of inverted polymer solar cells and perovskite-polymer hybrid solar cells .
Synthetic Routes
Various synthetic methods exist for preparing imidazole derivatives. Schiff’s base complexes with nickel catalysts have enabled efficient one-pot microwave-assisted syntheses of 2,4,5-trisubstituted imidazoles .
Drug Development
Imidazole serves as a core structure in several natural products and commercially available drugs. Examples include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial). Researchers continue to explore novel derivatives for potential therapeutic applications .
Other Biological Activities
Beyond the mentioned fields, imidazole derivatives exhibit diverse biological activities, such as anti-inflammatory, antitumor, antidiabetic, and antipyretic effects. These properties make them valuable targets for drug discovery .
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
Similar compounds have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been known to have various pharmacokinetic properties .
Result of Action
Similar compounds have been known to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been known to be influenced by various environmental factors .
Orientations Futures
The future research directions for “2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of new drugs based on these compounds . Additionally, more research is needed to fully understand their safety profile and potential toxic effects .
Propriétés
IUPAC Name |
2-methyl-4-phenyl-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-11-9(13)12(7-10-11)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCIJGNSDRIHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(C=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

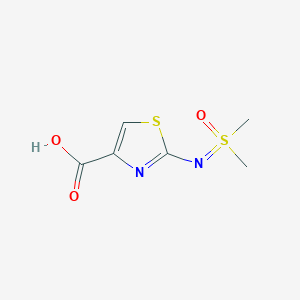
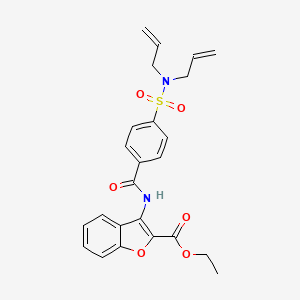
![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2629247.png)
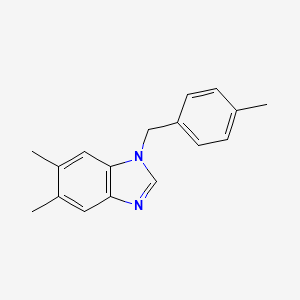
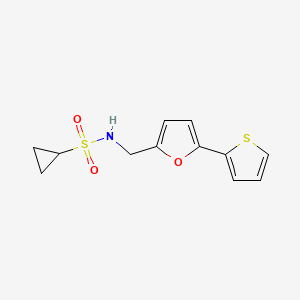
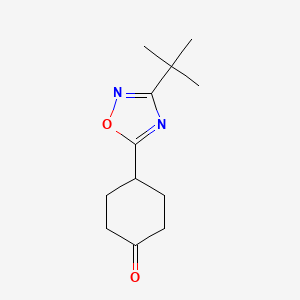
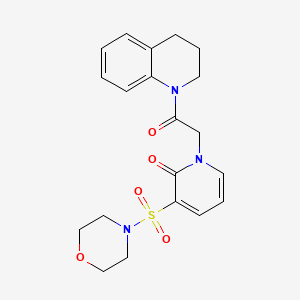
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethyl-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B2629259.png)
![N-(4-acetylphenyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2629260.png)
